molecular formula C11H11NO4 B1148330 (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one CAS No. 136015-44-6

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

Cat. No.: B1148330
CAS No.: 136015-44-6
M. Wt: 221.21
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one typically involves the reaction of a chiral amino alcohol with a benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of oxazolidinone derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product, such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Investigated for its potential antibacterial properties, particularly against gram-positive bacteria.

    Medicine: Explored as a scaffold for the development of new antibiotics and other therapeutic agents.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals

Comparison with Similar Compounds

Properties

IUPAC Name

[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(8-4-2-1-3-5-8)15-6-9-7-16-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQUJMFWHMHRA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.